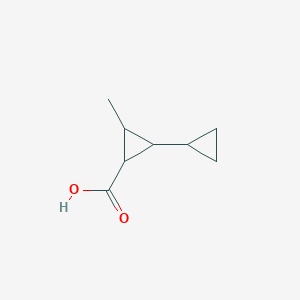
(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide, also known as POC, is a small molecule that has been widely studied for its potential therapeutic applications. POC belongs to a class of compounds known as oxolane carboxamides, which have been shown to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. This compound has also been shown to bind to the sigma-1 receptor, which is involved in a variety of cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to increase the levels of acetylated histones in cells, which can lead to changes in gene expression. This compound has also been shown to increase the levels of certain neurotransmitters in the brain, which can lead to changes in neuronal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes. This makes it a useful tool for studying cellular processes. However, one limitation of using this compound is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on (2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide. One direction is to further investigate its potential therapeutic applications in cancer, Alzheimer's disease, and epilepsy. Another direction is to study its effects on other cellular processes, such as inflammation and oxidative stress. Additionally, further research is needed to fully understand the mechanism of action of this compound and how it interacts with various enzymes and receptors in the body.
Synthesemethoden
(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide can be synthesized using a variety of methods, including the reaction of 4-piperidone with ethyl glyoxylate, followed by cyclization with sodium hydride. Another method involves the reaction of 4-piperidone with ethyl bromoacetate, followed by cyclization with sodium hydride. Both of these methods have been used to successfully synthesize this compound.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and epilepsy. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, this compound has been shown to inhibit the aggregation of beta-amyloid, which is a key factor in the development of the disease. In epilepsy research, this compound has been shown to have anticonvulsant effects.
Eigenschaften
IUPAC Name |
(2R,3S)-2-piperidin-4-yloxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c11-10(13)8-3-6-14-9(8)7-1-4-12-5-2-7/h7-9,12H,1-6H2,(H2,11,13)/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJELIHSPSFAWIA-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2C(CCO2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]([C@H]1C(=O)N)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-fluorophenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2882065.png)
![1-[(3-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2882066.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide](/img/structure/B2882067.png)

![5-Amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol](/img/structure/B2882072.png)

![3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2882077.png)

![N-(2,5-dimethylphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2882079.png)
![2-[(2-sec-butyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-chloro-4-methylphenyl)butanamide](/img/structure/B2882081.png)

![7-(4-acetylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2882084.png)